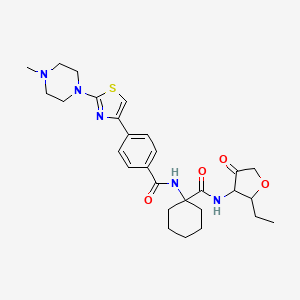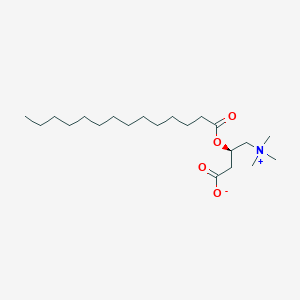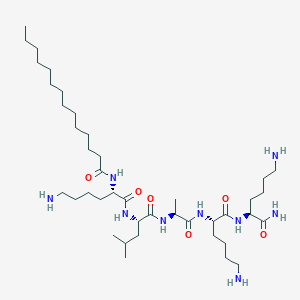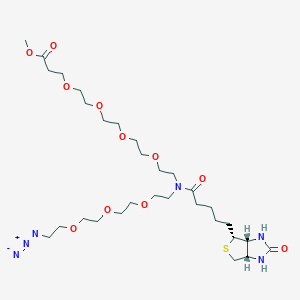
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
描述
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, a biotin moiety, and a PEG spacer. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its unique chemical properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of biotin. This is achieved by reacting biotin with a PEG spacer, such as PEG4, under controlled conditions.
Azidation: The next step involves the introduction of an azide group to the PEGylated biotin. This is typically done by reacting the PEGylated biotin with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Esterification: The final step involves the esterification of the azido-PEGylated biotin with a methyl ester group. This is achieved by reacting the azido-PEGylated biotin with a suitable esterifying agent, such as methanol, under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Click Chemistry: The azide group in N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester readily undergoes click chemistry reactions with alkynes to form stable triazole linkages.
Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Click Chemistry: The major product is a triazole-linked biotin-PEG conjugate.
Ester Hydrolysis: The major products are biotin-PEG carboxylic acid and methanol.
科学研究应用
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used in bioconjugation and surface modification of biomaterials.
Biology: It is employed in the labeling and visualization of biomolecules, such as proteins and nucleic acids.
Medicine: It is used in the development of drug delivery systems and targeted therapies.
Industry: It is utilized in the production of diagnostic tools and biosensors.
作用机制
The mechanism of action of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester involves the following steps:
相似化合物的比较
N-(Azido-PEG3)-N-bis(PEG3-NHS ester): This compound also contains an azide group and PEG spacers but has two NHS ester groups instead of a biotin moiety.
Azido-PEG3-NHS ester: This compound contains an azide group and an NHS ester group, making it suitable for bioconjugation with primary amines.
Uniqueness: N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is unique due to the presence of both an azide group and a biotin moiety, which allows for dual functionality in bioconjugation and targeting applications. The PEG spacer enhances its solubility and stability in aqueous media, making it highly versatile for various scientific research applications .
属性
IUPAC Name |
methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFELOBFYPAJE-WWPJHQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



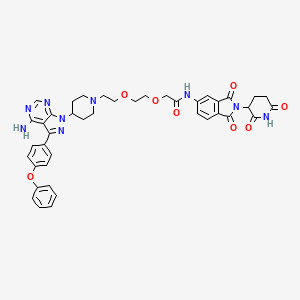
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)
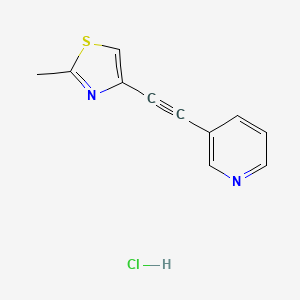
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
